molecular formula C14H21ClN2O B14457814 5,6-Dihydro-2-p-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride CAS No. 72549-85-0

5,6-Dihydro-2-p-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride

Cat. No.: B14457814
CAS No.: 72549-85-0
M. Wt: 268.78 g/mol
InChI Key: WLBCTNUQNYROCV-UHFFFAOYSA-N
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Description

5,6-Dihydro-2-p-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride: is a synthetic organic compound that belongs to the oxazine family It is characterized by its unique structure, which includes a 1,3-oxazine ring substituted with p-toluidino and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-2-p-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride typically involves the following steps:

    Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Substitution with p-Toluidino Group:

    Introduction of Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-toluidino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can occur at the oxazine ring, potentially leading to the opening of the ring structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the oxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of ring-opened products or reduced derivatives.

    Substitution: Formation of substituted oxazine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can be studied for its effects on various biological targets, such as enzymes or receptors.

    Diagnostics: It can be used as a fluorescent probe or marker in biological assays due to its potential fluorescence properties.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing improved adhesion and durability.

    Electronics: It can be used in the production of electronic materials, such as conductive polymers or insulating layers.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-2-p-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets. The p-toluidino group can interact with biological macromolecules, such as proteins or nucleic acids, through hydrogen bonding or hydrophobic interactions. The oxazine ring can participate in electron transfer processes, potentially affecting the redox state of the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound has a similar structure but contains a dithiazine ring instead of an oxazine ring.

    4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-: This compound is similar but lacks the p-toluidino group.

Uniqueness:

    Structural Features: The presence of the p-toluidino group and the trimethyl groups on the oxazine ring makes 5,6-Dihydro-2-p-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride unique compared to other oxazine derivatives.

    Biological Activity: The specific substitution pattern may confer unique biological properties, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

72549-85-0

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

4,4,6-trimethyl-N-(4-methylphenyl)-5,6-dihydro-1,3-oxazin-2-amine;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-10-5-7-12(8-6-10)15-13-16-14(3,4)9-11(2)17-13;/h5-8,11H,9H2,1-4H3,(H,15,16);1H

InChI Key

WLBCTNUQNYROCV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(O1)NC2=CC=C(C=C2)C)(C)C.Cl

Origin of Product

United States

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